molecular formula C24H24N4O3S B2523871 N-[(2,4-dimethoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide CAS No. 1296272-72-4

N-[(2,4-dimethoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide

Cat. No.: B2523871
CAS No.: 1296272-72-4
M. Wt: 448.54
InChI Key: WEUSFZZLTUVIDL-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds Synthesis

The chemistry of heterocyclic compounds, including pyrazolines and thiazolines, is of significant interest due to their diverse applications in medicinal chemistry and the development of new pharmacological agents. One study emphasizes the utility of heterocyclic scaffolds, like pyrazolines, for synthesizing various classes of heterocyclic compounds and dyes. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes, suggesting potential in dye synthesis and heterocyclic chemistry advancements (Gomaa & Ali, 2020).

Pharmacological Profile Improvement

The stereochemistry of structural analogs based on heterocyclic pharmacophores, such as pyrrolidin-2-one derivatives, has been extensively studied for their central nervous system (CNS) agent properties. These studies aim to facilitate memory processes and attenuate cognitive function impairment, indicating the compound's relevance in enhancing pharmacological profiles (Veinberg et al., 2015).

Antimicrobial, Antitumor, and Antidiabetic Agents

2,4‐Thiazolidinediones, like the structural core of the compound , are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. Their versatility in structural modification allows the development of numerous lead molecules against various clinical disorders, showcasing the compound's potential in drug development (Singh et al., 2022).

Antitubercular Activity

The modification and evaluation of heterocyclic compounds for antitubercular activity have been a focus of research, with certain derivatives showing efficacy comparable to established treatments. This highlights the compound's significance in contributing to the development of new antitubercular agents (Asif, 2014).

Mechanism of Action

    Target of Action

    Compounds with similar structures, such as pyrazoline derivatives, have been shown to have diverse biological activities . They can interact with various targets in the body, including enzymes, receptors, and ion channels. The exact target of “N-[(2,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide” would depend on its specific structure and functional groups.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-14-5-7-16(8-6-14)24-26-15(2)22(32-24)19-12-20(28-27-19)23(29)25-13-17-9-10-18(30-3)11-21(17)31-4/h5-11,19-20,27-28H,12-13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMRCDOPTPGVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)NCC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.